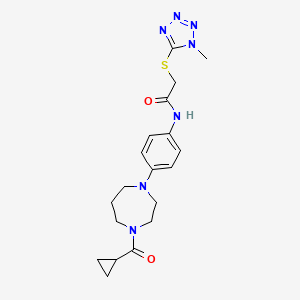

![molecular formula C24H18Cl2N2O2 B2831138 [3-[3-[(2,4-Dichlorophenyl)methoxy]phenyl]pyrazol-1-yl]-(4-methylphenyl)methanone CAS No. 477712-70-2](/img/structure/B2831138.png)

[3-[3-[(2,4-Dichlorophenyl)methoxy]phenyl]pyrazol-1-yl]-(4-methylphenyl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a pyrazole derivative. Pyrazoles are heterocyclic compounds with a five-membered ring containing three carbon atoms and two nitrogen atoms . They are known for their diverse pharmacological effects, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by a nitrogen-based hetero-aromatic ring structure . This structure is often used as a scaffold for the synthesis and development of many new promising drugs .Chemical Reactions Analysis

Pyrazole derivatives can undergo a variety of chemical reactions, including protodeboronation . Protodeboronation is a process where a boron atom is removed from a molecule, often using a radical approach .Aplicaciones Científicas De Investigación

Chemical Synthesis and Structural Analysis

Research has shown the synthesis and structural analysis of compounds related to [3-[3-[(2,4-Dichlorophenyl)methoxy]phenyl]pyrazol-1-yl]-(4-methylphenyl)methanone. For instance, studies have developed isomorphous structures obeying the chlorine-methyl exchange rule, highlighting the importance of these compounds in understanding molecular interactions and disorder within crystal structures (Swamy et al., 2013).

Antimicrobial and Antifungal Activities

Several derivatives of the compound have demonstrated significant antimicrobial and antifungal activities. For example, a study on novel pyrazoline derivatives showed potent antibacterial activity, indicating their potential as pharmaceutical agents (Katariya et al., 2021). Another investigation revealed that certain pyrazolyl derivatives possess antimycobacterial activities against isoniazid-resistant Mycobacterium tuberculosis (Ali & Yar, 2007), showcasing their importance in addressing antibiotic resistance.

Corrosion Inhibition

The application extends to the field of corrosion science, where pyrazole derivatives have been evaluated as corrosion inhibitors for mild steel in hydrochloric acid solution. These studies reveal that such compounds can significantly enhance the corrosion resistance, providing insights into their practical applications in industrial settings (Yadav et al., 2015).

Anticancer Properties

Research into the anticancer properties of related compounds has uncovered promising results. For instance, molecular docking and quantum chemical calculations have been conducted to assess the therapeutic potential of pyrazole derivatives, indicating their viability as anticancer agents (Viji et al., 2020). Such studies are pivotal for the development of new cancer therapies.

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

[3-[3-[(2,4-dichlorophenyl)methoxy]phenyl]pyrazol-1-yl]-(4-methylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18Cl2N2O2/c1-16-5-7-17(8-6-16)24(29)28-12-11-23(27-28)18-3-2-4-21(13-18)30-15-19-9-10-20(25)14-22(19)26/h2-14H,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNZLMJMVGWLCTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)N2C=CC(=N2)C3=CC(=CC=C3)OCC4=C(C=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[3-[3-[(2,4-Dichlorophenyl)methoxy]phenyl]pyrazol-1-yl]-(4-methylphenyl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(4-methoxyphenyl)-3-methyl-1,3-thiazol-2(3H)-ylidene]benzenaminium bromide](/img/structure/B2831055.png)

![N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2831056.png)

![6-[(E)-2-(4-ethoxyphenyl)ethenyl]-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B2831057.png)

![8-(2,5-Dimethylphenyl)-1-methyl-3-propyl-1,3,5-trihydroimidazolidino[1,2-h]pur ine-2,4-dione](/img/structure/B2831061.png)

![N-(3-fluorophenyl)-3-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2831064.png)

![(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((2-isopropylphenyl)amino)acrylonitrile](/img/structure/B2831068.png)

![4-(3,4-dichlorophenyl)-6-(4-methoxybenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2831072.png)

![N-(4-bromo-2-fluorophenyl)-2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2831073.png)

![3-[2-(2,4-dimethoxyphenyl)-1H-indol-3-yl]propanoic acid](/img/structure/B2831074.png)

![2-[3-(trifluoromethyl)benzyl]-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B2831076.png)

![4-((1-isopropyl-1H-benzo[d]imidazol-2-yl)methyl)morpholine hydrochloride](/img/structure/B2831078.png)